molecular formula C31H42N6O5S B1673018 JNJ-39327041 CAS No. 1093069-32-9

JNJ-39327041

Cat. No.: B1673018
CAS No.: 1093069-32-9
M. Wt: 610.8 g/mol
InChI Key: DVEFPFWCRFYKTG-AREMUKBSSA-N
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Preparation Methods

The synthesis of JNJ-39327041 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the imidazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the imidazole ring.

    Attachment of the sulfonamide group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.

    Formation of the isoindole ring: This step involves the cyclization of the intermediate to form the isoindole ring.

    Final coupling: The final step involves coupling the intermediate with the desired substituents to form this compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

JNJ-39327041 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of JNJ-39327041 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

JNJ-39327041 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

CAS No.

1093069-32-9

Molecular Formula

C31H42N6O5S

Molecular Weight

610.8 g/mol

IUPAC Name

N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide

InChI

InChI=1S/C31H42N6O5S/c1-6-35-15-17-36(18-16-35)27-10-7-9-24-25(27)20-37(31(24)38)26(23-12-13-28(41-4)29(19-23)42-5)11-8-14-32-43(39,40)30-21-34(3)22(2)33-30/h7,9-10,12-13,19,21,26,32H,6,8,11,14-18,20H2,1-5H3/t26-/m1/s1

InChI Key

DVEFPFWCRFYKTG-AREMUKBSSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)[C@H](CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-39327041;  JNJ 39327041;  JNJ39327041.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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